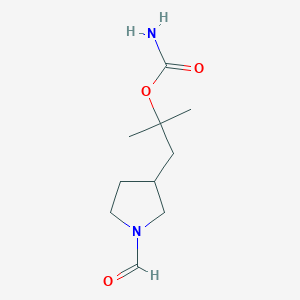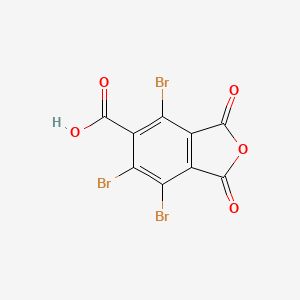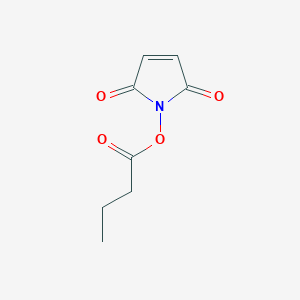![molecular formula C36H51FP2 B12891667 (6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a complex organophosphorus compound It features a biphenyl core substituted with a fluorine atom and two dicyclohexylphosphine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Attachment of Dicyclohexylphosphine Groups: The final step involves the reaction of the fluorinated biphenyl with dicyclohexylphosphine in the presence of a base like sodium hydride to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Coordination: The phosphine groups can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild temperature.
Substitution: Nucleophiles such as amines or thiols, elevated temperature.
Coordination: Transition metal salts, room temperature.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
(6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) has several applications in scientific research:
Catalysis: It can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Potential use in drug design due to its ability to form stable complexes with metal ions, which can be crucial in metallodrug development.
Wirkmechanismus
The mechanism of action of (6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) largely depends on its role as a ligand. It coordinates with metal centers, altering their electronic properties and facilitating various catalytic processes. The biphenyl core provides a rigid framework, while the dicyclohexylphosphine groups offer steric protection and electronic modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine)
- (6-Methyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine)
- (6-Methoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine)
Uniqueness
The presence of the fluorine atom in (6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) imparts unique electronic properties compared to its analogs. Fluorine’s high electronegativity can influence the reactivity and stability of the compound, making it distinct in its applications and behavior in chemical reactions.
Eigenschaften
Molekularformel |
C36H51FP2 |
|---|---|
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
dicyclohexyl-[2-(2-dicyclohexylphosphanyl-6-fluorophenyl)phenyl]phosphane |
InChI |
InChI=1S/C36H51FP2/c37-33-25-15-27-35(39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)36(33)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29/h13-15,24-31H,1-12,16-23H2 |
InChI-Schlüssel |
NVUQJAZYSVMIBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


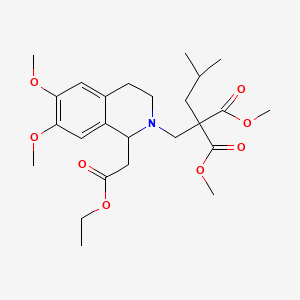
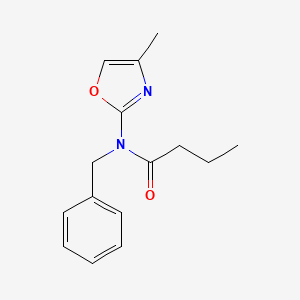
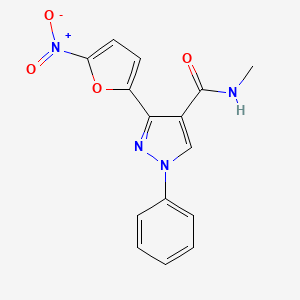
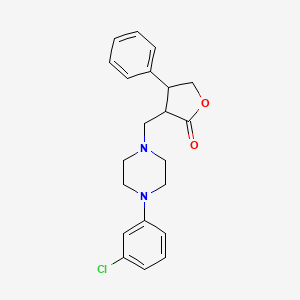
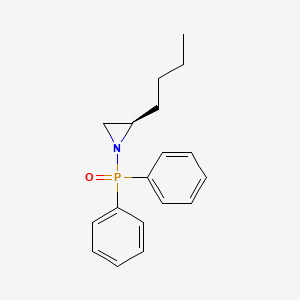
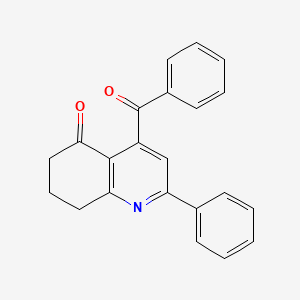
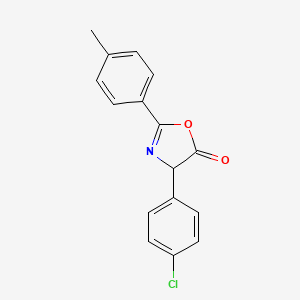
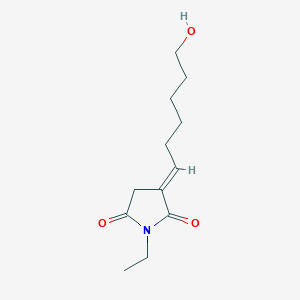

![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)
